molecular formula C9H3BrF6N2 B2573469 3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 2102410-50-2

3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B2573469
CAS No.: 2102410-50-2
M. Wt: 333.031
InChI Key: QYWIGZFXHIRQCN-UHFFFAOYSA-N
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Description

3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and trifluoromethyl groups, which contribute to its unique chemical properties. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their structural characteristics .

Mechanism of Action

    Target of Action

    Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .

    Mode of Action

    The mode of action of imidazo[1,2-a]pyridines can vary depending on the specific compound and its functional groups

    Biochemical Pathways

    Imidazo[1,2-a]pyridines can interact with various biochemical pathways, depending on their specific structure and functional groups

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazo[1,2-a]pyridines can vary widely depending on their specific structure and functional groups

    Result of Action

    The molecular and cellular effects of imidazo[1,2-a]pyridines can vary depending on their specific structure and functional groups

    Action Environment

    The action, efficacy, and stability of imidazo[1,2-a]pyridines can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules

Biochemical Analysis

Biochemical Properties

3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction . Additionally, this compound has been found to bind to certain proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, this compound can alter gene expression and cellular metabolism . For instance, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects, such as enhancing enzyme activity and promoting cell survival . At higher doses, this compound can exhibit toxic effects, including cellular toxicity and adverse impacts on organ function. These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes facilitate the metabolism of this compound, leading to the formation of various metabolites . The metabolic pathways of this compound can influence its overall bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. The transport and distribution of this compound are critical for its therapeutic potential and overall pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . The localization of this compound within these compartments can affect its activity and function, including its interactions with nuclear receptors and mitochondrial enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dibromo-3,5-bis(trifluoromethyl)pyridine with an imidazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and development .

Properties

IUPAC Name

3-bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF6N2/c10-7-6(9(14,15)16)17-5-2-1-4(3-18(5)7)8(11,12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWIGZFXHIRQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1C(F)(F)F)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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